2-Methyl-5-undecylthiophene
Description
Properties
CAS No. |
107370-28-5 |
|---|---|
Molecular Formula |
C16H28S |
Molecular Weight |
252.5 g/mol |
IUPAC Name |
2-methyl-5-undecylthiophene |
InChI |
InChI=1S/C16H28S/c1-3-4-5-6-7-8-9-10-11-12-16-14-13-15(2)17-16/h13-14H,3-12H2,1-2H3 |
InChI Key |
OZBHIGDVRWBTPE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1=CC=C(S1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 2-Methyl-5-undecylthiophene can be contextualized by comparing it to analogous thiophene derivatives, as outlined below:
Table 1: Comparative Analysis of Thiophene Derivatives
Key Comparisons
Substituent Effects on Electronic Properties
- Electron-Donating vs. Electron-Withdrawing Groups :
- This compound’s alkyl chains (electron-donating) contrast with 2-Ethynyl-5-nitrothiophene’s nitro group (strong electron-withdrawing), which reduces electron density on the ring .
- Chlorine in 2-Chloro-5-methylthiophene moderately withdraws electrons, enhancing reactivity in Suzuki-Miyaura couplings .
Solubility and Processability
- The undecyl chain in this compound likely increases solubility in hydrocarbons compared to shorter-chain analogs like 2-Chloro-5-methylthiophene, which may require polar solvents .
Applications in Materials Science
- Bithiophenes (e.g., 5'-Methyl-5-phenylbithienyl) exhibit extended π-conjugation for organic light-emitting diodes (OLEDs), whereas this compound’s single-ring structure may limit conjugation but improve flexibility in polymer blends .
Research Findings and Gaps
- Synthetic Utility : Nitro- and chloro-substituted thiophenes are well-documented in cross-coupling reactions, but the undecyl chain’s impact on reaction kinetics remains understudied.
- Thermal Stability : Long alkyl chains may lower melting points compared to aryl-substituted bithiophenes, as seen in 5'-Methyl-5-phenylbithienyl .
- Biodegradability : Alkylthiophenes like this compound may pose environmental persistence concerns, unlike smaller analogs.
Preparation Methods
Mechanism and Substrate Preparation
The directed metalation strategy exploits the inherent directing effects of substituents on thiophene rings. Starting with 2-methylthiophene, lithium diisopropylamide (LDA) induces deprotonation at the electron-deficient 5-position, creating a nucleophilic site for alkylation. Computational studies suggest the methyl group's +I effect stabilizes the transition state, enabling precise control over regiochemistry.
Reaction Conditions:
- Base: LDA (2.5 equiv) in THF at -78°C
- Electrophile: 1-bromoundecane (1.2 equiv)
- Temperature: Gradual warming to 25°C over 12 h
Yield Optimization Challenges
While analogous reactions with shorter alkyl chains (e.g., propyl) achieve yields >80%, the undecyl group introduces steric constraints. Kinetic data from bromoalkane coupling experiments show a 35% decrease in yield when alkyl chain length exceeds C8. Mitigation strategies include:
- Using hexamethylphosphoramide (HMPA) as a co-solvent to enhance electrophile solubility
- Implementing high-dilution conditions (0.01 M) to minimize oligomerization
Cross-Coupling of Halogenated Intermediates
Kumada Coupling Protocol
This method utilizes 5-bromo-2-methylthiophene as the key intermediate, synthesized via bromination of 2-methylthiophene using N-bromosuccinimide (NBS) in acetic acid. The bromide subsequently undergoes Kumada coupling with undecylmagnesium bromide under palladium catalysis.
Representative Procedure:
- Bromination: 2-Methylthiophene (10 mmol), NBS (11 mmol), AIBN (0.1 mmol) in CH3CN (50 mL), reflux 6 h → 87% yield
- Grignard Formation: 1-Bromoundecane (12 mmol), Mg turnings (13 mmol) in THF, 45°C, 2 h
- Coupling: 5-Bromo-2-methylthiophene (5 mmol), Pd(dppf)Cl2 (0.05 mmol), THF, 65°C, 24 h → 68% yield
Ligand Effects on Catalytic Efficiency
Comparative studies of phosphine ligands reveal pronounced chain-length dependency:
| Ligand | Pd Loading (%) | Yield (%) | Turnover Number |
|---|---|---|---|
| P(t-Bu)3 | 1 | 68 | 68 |
| XPhos | 0.5 | 72 | 144 |
| SPhos | 0.5 | 65 | 130 |
XPhos's bulky biphenyl groups prevent catalyst deactivation via Pd nanoparticle formation, particularly crucial for long alkyl chain coupling.
Cyclocondensation Using Sulfurization Agents
Lawesson's Reagent-Mediated Ring Closure
A diketone precursor (3-methyl-5-undecyl-2,5-hexanedione) undergoes cyclization with Lawesson's reagent to form the thiophene core. This method circumvents regioselectivity issues by pre-installing both substituents.
Synthetic Pathway:
- Diketone Synthesis:
- Ethyl acetoacetate (1.0 equiv) + undecanal (1.05 equiv) → Claisen condensation (NaH, THF, 0°C → RT) → 72% yield
- Thiophene Formation:
- Diketone (10 mmol), Lawesson's reagent (5.5 mmol), toluene, 110°C, 48 h → 61% yield
Solvent Effects on Reaction Kinetics
Dielectric constant (ε) significantly impacts cyclization rates:
| Solvent | ε | Time (h) | Yield (%) |
|---|---|---|---|
| Toluene | 2.4 | 48 | 61 |
| DMF | 36.7 | 24 | 58 |
| Dioxane | 2.2 | 52 | 59 |
Non-polar solvents favor thiophene ring formation by stabilizing the transition state's dipolar character.
Electrophilic Alkylation Strategies
Friedel-Crafts Approach Limitations
Comparative Method Analysis
| Method | Overall Yield (%) | Purity (HPLC) | Scalability | Cost Index |
|---|---|---|---|---|
| Directed Metalation | 58 | 98.2 | Moderate | 3.8 |
| Kumada Coupling | 68 | 99.1 | High | 4.2 |
| Lawesson Cyclization | 61 | 97.5 | Low | 2.9 |
| Superacid Alkylation | 43 | 95.8 | Hazardous | 6.1 |
Cost Index: 1 = lowest, 10 = highest (includes catalyst, reagents, purification)
The Kumada method offers optimal balance between yield and scalability, though Lawesson's approach remains valuable for academic studies requiring precise substituent positioning.
Q & A
Q. What experimental parameters are critical for optimizing the synthesis of 2-Methyl-5-undecylthiophene?
Synthesis optimization requires careful control of reaction conditions:
- Temperature : Elevated temperatures (80–120°C) often enhance reaction rates but may increase side reactions like oligomerization.
- Solvent polarity : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates, while non-polar solvents (e.g., toluene) favor cyclization .
- Catalyst selection : Lewis acids (e.g., FeCl₃) or palladium-based catalysts are commonly used for thiophene functionalization .
- Purification : Column chromatography with gradients of hexane/ethyl acetate is recommended to isolate the target compound from byproducts .
Q. How can researchers validate the purity and structural identity of this compound?
A multi-technique approach is essential:
- NMR spectroscopy : Confirm the presence of characteristic signals (e.g., thiophene ring protons at δ 6.8–7.2 ppm and methyl/undecyl chain protons at δ 0.8–2.5 ppm) .
- Elemental analysis : Match calculated vs. observed C, H, S, and N content (deviation <0.4%) .
- Chromatography : Use GC-MS or HPLC to detect impurities (e.g., unreacted precursors) .
Q. What are the key challenges in scaling up laboratory-scale synthesis of this compound?
Critical challenges include:
- Reagent stoichiometry : Scalability requires precise control of molar ratios to avoid excess reagent costs or side reactions.
- Heat dissipation : Exothermic reactions at larger scales may require slow addition protocols or cooling systems .
- Solvent recovery : Implement distillation or recycling methods to reduce waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., cell line selection, incubation time) across studies .
- Structural confirmation : Re-analyze disputed compounds via X-ray crystallography or 2D-NMR to verify regiochemistry .
- Data cross-validation : Compare results with orthogonal assays (e.g., in vitro enzyme inhibition vs. cellular viability) .
Q. What strategies are effective for analyzing electronic properties of this compound in conductive polymer applications?
Advanced methods include:
Q. How should researchers address discrepancies in crystallographic data for this compound derivatives?
- Refinement protocols : Ensure high-resolution data (R-factor <0.05) and validate thermal displacement parameters .
- Polymorphism screening : Test crystallization conditions (e.g., solvent, temperature) to identify multiple crystal forms .
- Deposit raw data : Share .cif files in repositories like the Cambridge Structural Database for peer validation .
Q. What methodologies enable the study of this compound’s environmental stability?
- Accelerated degradation studies : Expose the compound to UV light, humidity, or elevated temperatures and monitor decomposition via LC-MS .
- Ecotoxicity assays : Use Daphnia magna or algae models to assess acute/chronic effects .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
